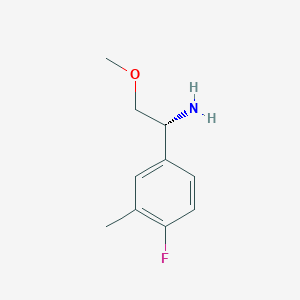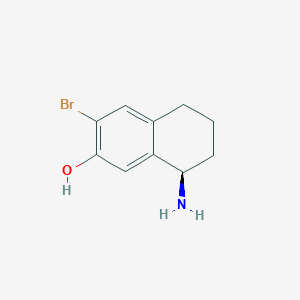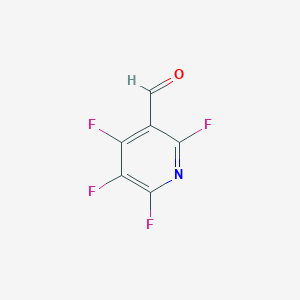
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H2F4NO This compound is characterized by the presence of four fluorine atoms attached to the pyridine ring and an aldehyde group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde typically involves the fluorination of pyridine derivatives. Another approach involves the reduction of 3,4,5,6-tetrafluoropyridine-2-carbonitrile using Raney alloy and aqueous formic acid to yield 3,4,5,6-tetrafluoropyridine-2-carbaldehyde .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using fluorinating agents such as cobalt trifluoride (CoF3) or potassium fluoride (KF). These reactions are typically carried out under controlled conditions to ensure high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as malononitrile, piperazine, and tetrazole-5-thiol in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) at reflux conditions.
Reduction: Reducing agents like Raney alloy and aqueous formic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: 4-(Malononitrile)-2,3,5,6-tetrafluoropyridine.
Reduction: 3,4,5,6-Tetrafluoropyridine-2-carbinol.
Oxidation: 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,5,6-Tetrafluoropyridine-3-carbaldehyde is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects increase the compound’s reactivity towards nucleophiles and electrophiles, facilitating various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atoms can stabilize reaction intermediates through inductive and resonance effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde
- 2,3,5,6-Tetrafluoropyridine
- 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Uniqueness
2,4,5,6-Tetrafluoropyridine-3-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which imparts distinct reactivity and properties compared to other fluorinated pyridines. This unique structure makes it a valuable intermediate in the synthesis of complex molecules and materials with specialized functions .
Eigenschaften
CAS-Nummer |
24306-75-0 |
|---|---|
Molekularformel |
C6HF4NO |
Molekulargewicht |
179.07 g/mol |
IUPAC-Name |
2,4,5,6-tetrafluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6HF4NO/c7-3-2(1-12)5(9)11-6(10)4(3)8/h1H |
InChI-Schlüssel |
BUKAFTLISSRYNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(C(=C(N=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


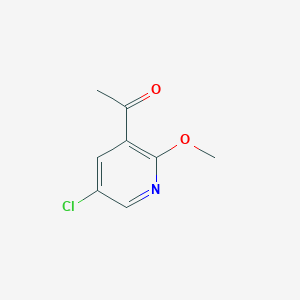

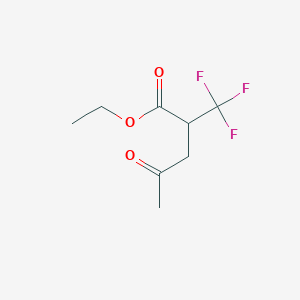
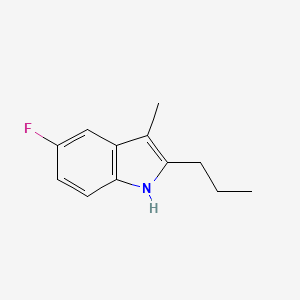
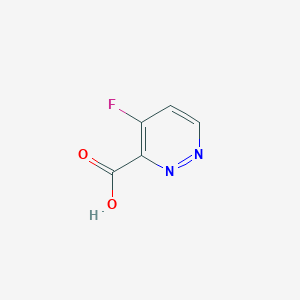
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
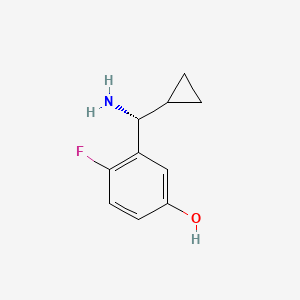
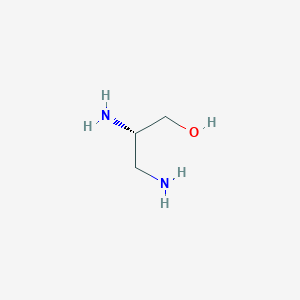
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
